Putreanine sulfate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

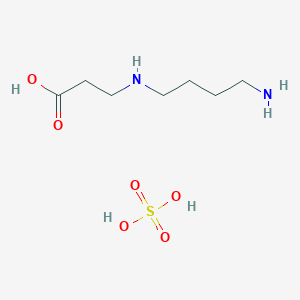

Putreanine sulfate salt, also known as N-4-Aminobutyl-3-aminopropionic acid sulfate, is a chemical compound with the molecular formula C7H16N2O2 · H2SO4. It is a derivative of putrescine, a biogenic amine that plays a crucial role in cellular metabolism. This compound is often used in biochemical research and has various applications in different scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Putreanine sulfate salt can be synthesized through the reaction of putrescine with sulfuric acid. The general method involves dissolving putrescine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the use of large reactors where putrescine and sulfuric acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then crystallized, filtered, and dried to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Putreanine sulfate salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Putreanine sulfate salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in cellular metabolism and as a precursor to other biogenic amines.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Mecanismo De Acción

Putreanine sulfate salt exerts its effects through various molecular pathways. It is known to interact with enzymes involved in polyamine metabolism, such as putrescine oxidase. The compound can be oxidized to form 1-pyrroline and β-alanine, which are involved in cellular signaling and metabolic processes. The molecular targets include enzymes and receptors that regulate cellular growth and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Putrescine: A biogenic amine with a similar structure but lacks the sulfate group.

Cadaverine: Another biogenic amine with a similar function but different structure.

Spermidine: A polyamine with additional amino groups, involved in cellular metabolism.

Uniqueness

Putreanine sulfate salt is unique due to its sulfate group, which imparts different chemical properties and reactivity compared to other biogenic amines. This makes it a valuable compound for specific biochemical and industrial applications .

Actividad Biológica

Putreanine sulfate salt, a derivative of putrescine, is a polyamine compound that has garnered attention due to its biological activities in various organisms, particularly in plants and mammalian cells. This article delves into the biological activity of this compound, highlighting its role in cellular processes, stress responses, and potential therapeutic applications.

1. Overview of Putreanine

Putreanine (also known as 1,4-butanediamine) is a polyamine that plays a crucial role in cellular growth, differentiation, and stress response mechanisms. It is involved in various metabolic pathways and is known to interact with different biological molecules. The sulfate salt form enhances its solubility and bioavailability, making it more effective for experimental and therapeutic uses.

Putreanine exerts its biological effects through several mechanisms:

- Cell Proliferation and Growth : Polyamines like putreanine are essential for cell division and growth. They regulate translation processes by interacting with ribosomal components and influencing gene expression at multiple levels .

- Stress Response : Putreanine has been shown to mitigate oxidative stress in cells. It scavenges free radicals and modulates the activity of antioxidant enzymes, thereby enhancing cellular tolerance to environmental stresses such as salinity and drought .

- Signal Transduction : The compound acts as a signaling molecule that can modulate the activity of various phytohormones, contributing to plant development processes like root growth and organogenesis .

3. Biological Activity in Plants

In plant systems, putreanine plays a significant role in growth regulation and stress tolerance:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Root Development | Positive | Enhances cell division and elongation |

| Drought Tolerance | Positive | Scavenges reactive oxygen species (ROS) |

| Salt Stress Response | Positive | Modulates ion homeostasis and osmotic balance |

Research indicates that putreanine's application can lead to improved growth under saline conditions by promoting the expression of stress-related genes and enhancing antioxidant enzyme activity .

4. Biological Activity in Mammalian Cells

In mammalian systems, putreanine influences various cellular processes:

- Cell Survival : It has been observed that putreanine can enhance the survival of mammalian cells under oxidative stress conditions by reducing lipid peroxidation and maintaining mitochondrial integrity .

- Cytotoxicity : While beneficial at certain concentrations, excessive levels of putreanine or its derivatives can lead to cytotoxic effects. Studies have shown that high concentrations may induce cell death through necrotic pathways rather than apoptosis .

Case Study 1: Putreanine in Plant Stress Response

A study on tomato plants subjected to salt stress demonstrated that exogenous application of putreanine significantly improved plant resilience by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD). The treated plants exhibited enhanced growth parameters compared to untreated controls .

Case Study 2: Putreanine's Role in Mammalian Cell Health

In a controlled experiment with mouse FM3A cells, researchers found that treatment with putreanine at moderate concentrations resulted in increased cell viability under oxidative stress conditions. However, concentrations exceeding 100 µM led to significant cytotoxicity due to the accumulation of harmful oxidation products .

6. Conclusion

This compound exhibits diverse biological activities across different organisms. Its roles in promoting cell growth, enhancing stress tolerance in plants, and influencing mammalian cell health underline its potential applications in agriculture and medicine. Future research should focus on elucidating the detailed molecular mechanisms underlying these effects and exploring its therapeutic potential.

Propiedades

Fórmula molecular |

C7H18N2O6S |

|---|---|

Peso molecular |

258.30 g/mol |

Nombre IUPAC |

3-(4-aminobutylamino)propanoic acid;sulfuric acid |

InChI |

InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |

Clave InChI |

VIMJJQNAZIORON-UHFFFAOYSA-N |

SMILES canónico |

C(CCNCCC(=O)O)CN.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.